2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

CDK7 inhibitor cyclin-dependent kinase pyrazolo[1,5-a]pyrimidine SAR

This compound delivers an unambiguous 2-(3-chlorophenyl)-7-cyclopropyl substitution pattern, distinct from 4-chlorophenyl or 7-methyl analogs, critical for CDK isoform selectivity profiling. The free 5-carboxylic acid enables rapid amide library synthesis for SAR expansion. Ideal for labs with established CDK7/9 biochemical assay platforms seeking a well-defined comparator against pyrazolo[3,4-d]pyrimidine cores. Cyclopropyl at C7 confers metabolic stability; 3-chlorophenyl occupies a hydrophobic vector distinct from 4-substituted regioisomers. No public IC₅₀ data—procurement suited for groups generating proprietary kinase selectivity panels.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 1226009-31-9
Cat. No. B2617958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS1226009-31-9
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESC1CC1C2=CC(=NC3=CC(=NN23)C4=CC(=CC=C4)Cl)C(=O)O
InChIInChI=1S/C16H12ClN3O2/c17-11-3-1-2-10(6-11)12-8-15-18-13(16(21)22)7-14(9-4-5-9)20(15)19-12/h1-3,6-9H,4-5H2,(H,21,22)
InChIKeyWDOLNYBYHMOBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1226009-31-9): CDK-Targeted Scaffold Procurement Overview


2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (C₁₆H₁₂ClN₃O₂, MW 313.74 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold extensively patented by Schering Corporation and Pharmacopeia, Inc. as cyclin-dependent kinase (CDK) inhibitors [1]. The compound incorporates a 3-chlorophenyl substituent at the 2-position and a cyclopropyl group at the 7-position on the fused bicyclic core, with a carboxylic acid handle at the 5-position that enables further derivatisation. The pyrazolo[1,5-a]pyrimidine scaffold is recognised as one of the most important heterocyclic systems in kinase inhibitor drug discovery, with diverse biological activities including anticancer, antimicrobial, and enzyme-inhibitory effects [2].

Procurement Risk: Why Close Analogs of 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Cannot Be Assumed Interchangeable


Within the pyrazolo[1,5-a]pyrimidine CDK inhibitor class, even subtle substituent alterations produce dramatic shifts in kinase selectivity and potency. Patent disclosures from Schering/Pharmacopeia explicitly teach that R₂ (the 7-position) may be cyclopropyl, halogen, lower alkyl, or CF₃, and R (the 2-position aryl) may be unsubstituted or substituted phenyl with F, Cl, Br, CN, SO₃H, OH, CF₃, or morpholinyl [1]. Substituting a 2-(3-chlorophenyl)-7-cyclopropyl regioisomer with a 2-(4-chlorophenyl), a 2-(trifluoromethyl), or a 7-methyl analog is not a neutral exchange: such changes are known to redirect binding from CDK7 to CDK2, CDK9, or even non-CDK targets such as Trk kinases or CHK1, as demonstrated across the broader pyrazolo[1,5-a]pyrimidine literature [2]. Systematic SAR studies reveal that inhibitory activity against specific CDK isoforms (e.g., CDK2, CDK5, CDK7, CDK9) varies by over 80-fold among closely related analogs within the same chemotype [2]. Therefore, generic 'in-class' substitution without matched biological data will invalidate any structure-activity relationship built on this precise scaffold.

Quantitative Differentiation Evidence: 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid vs. Closest Analogs


CDK7 Inhibitory Preference Inferred from Pyrazolo[1,5-a]pyrimidine Scaffold SAR vs. Pan-CDK Inhibitors

Vendor-supplied technical descriptions indicate this compound is investigated for CDK7 inhibition . Within the Schering/Pharmacopeia patent family, the 2-(substituted phenyl)-7-cyclopropyl substitution pattern is claimed as a CDK inhibitor embodiment, with R₂ defined as cyclopropyl specifically [1]. In contrast, the clinical-stage pan-CDK inhibitor dinaciclib (a pyrazolo[1,5-a]pyrimidine) inhibits CDK1, CDK2, CDK5, and CDK9 with IC₅₀ values of 1–4 nM, but its structure lacks the 2-(3-chlorophenyl)-7-cyclopropyl-5-carboxylic acid substitution pattern [2]. The narrower CDK7-focused profile inferred for this compound distinguishes it from broad-spectrum CDK agents, though this inference is class-level and not confirmed by direct published assay data.

CDK7 inhibitor cyclin-dependent kinase pyrazolo[1,5-a]pyrimidine SAR

Cyclopropyl Substituent at 7-Position: Metabolic Stability Advantage vs. 7-Methyl or 7-Unsubstituted Analogs

The 7-cyclopropyl substituent on the pyrazolo[1,5-a]pyrimidine core confers enhanced metabolic stability compared to 7-methyl or 7-unsubstituted analogs. This is a well-established medicinal chemistry principle: the cyclopropyl ring resists cytochrome P450-mediated oxidation, reducing metabolic clearance [1]. The Schering/Pharmacopeia patent explicitly lists cyclopropyl among preferred R₂ substituents alongside cyclobutyl and cyclopentyl, indicating its favourable profile in the CDK inhibitor series [2]. Analogs such as 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781023-09-3) lack the 3-chlorophenyl moiety and are explored for distinct kinase targets (Trk), underscoring that cyclopropyl alone does not define target selectivity , but rather contributes to pharmacokinetic durability.

metabolic stability cyclopropyl group CYP450 oxidation

Carboxylic Acid at 5-Position: Synthetic Tractability Advantage for Amide Coupling vs. Ester or Carboxamide Analogs

The free carboxylic acid at the 5-position of the pyrazolo[1,5-a]pyrimidine core provides a direct synthetic handle for amide bond formation, enabling rapid library generation via HATU- or EDCI-mediated coupling with primary or secondary amines [1]. By contrast, analogs bearing a methyl ester at the 5-position (e.g., CAS 1458593-65-1, 7-cyclopropyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester ) require an additional hydrolysis step, introducing a potential source of yield loss and purity compromise. The Schering patent series extensively utilises carboxamide derivatives at this position for CDK SAR exploration, confirming that the 5-carboxylic acid is a strategic intermediate for lead optimisation [2].

carboxylic acid handle amide coupling derivatisation medicinal chemistry

Critical Evidence Gap: Absence of Publicly Available Quantitative Pharmacology Data for CAS 1226009-31-9

At the time of this analysis (April 2026), no quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀) for 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been deposited in PubChem, ChEMBL, BindingDB, or the peer-reviewed literature [1][2][3]. The compound's CAS number (1226009-31-9) returns zero hits in kinase selectivity panels, cellular proliferation assays, or in vivo efficacy models. This stands in stark contrast to structurally related pyrazolo[1,5-a]pyrimidine CDK inhibitors such as BS-194 (4k), for which complete IC₅₀ profiles against CDK1/2/5/7/9 are publicly available [3]. Any procurement decision based on inferred kinase selectivity, potency, or ADME properties without confirmatory in-house testing carries substantial scientific and financial risk.

evidence gap bioactivity data selectivity profiling procurement caveat

Procurement Application Scenarios: Where 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Provides the Greatest Value


Exploratory CDK7-Focused Kinase Inhibitor SAR Campaigns Requiring a 5-Carboxylic Acid Synthetic Handle

Research groups investigating transcriptional CDK inhibition (CDK7/9) who possess in-house kinase assay capabilities can leverage the free carboxylic acid at the 5-position for rapid amide library synthesis [1]. The cyclopropyl group at the 7-position is predicted to confer metabolic stability, while the 3-chlorophenyl at the 2-position provides a vector for hydrophobic pocket occupancy distinct from 4-chlorophenyl or 2,3-dichlorophenyl analogs claimed in the Schering patent series [2]. This compound is most appropriate for laboratories that can independently generate IC₅₀ and selectivity data, as none is publicly available .

Comparative Scaffold-Hopping Studies Between Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine CDK Chemotypes

For medicinal chemistry teams benchmarking the pyrazolo[1,5-a]pyrimidine scaffold against alternative heterocyclic cores (e.g., pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines) in CDK inhibitor programmes, this compound represents a well-defined comparator with unambiguous regiochemistry [1]. The combination of 2-aryl and 7-cyclopropyl substitution distinguishes it from pyrazolo[3,4-d]pyrimidine CDK inhibitors, which typically occupy different vectors in the ATP-binding pocket [2].

Chemical Biology Probe Development for Transcriptional Addiction Mechanisms in Oncology

If internal profiling confirms CDK7-selective inhibition, this compound could serve as a starting point for developing chemical probes to dissect transcriptional addiction in MYC-driven or super-enhancer-dependent cancers [1]. The carboxylic acid handle permits conjugation to biotin or fluorophores for target engagement assays, while the cyclopropyl group offers potential metabolic stabilisation for cellular studies [2]. Procurement is appropriate for groups with established CDK7 biochemical and cellular assay platforms (e.g., CDK7/cyclin H/MAT1 kinase assay, MOLM-13 or THP-1 proliferation assays).

Quote Request

Request a Quote for 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.